![molecular formula C9H13N5O B1484018 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol CAS No. 2098138-04-4](/img/structure/B1484018.png)
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Overview
Description
Molecular Structure Analysis
The exact molecular structure of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its molecular structure. For example, the presence of an azide group could make the compound reactive, and the cyclobutyl group could influence its steric properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Template for COX-2 Inhibitors : The derivative 4,5-Diaryl-1H-pyrazole-3-ol, related to 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol, has been used to synthesize various compounds as potential COX-2 inhibitors (Patel et al., 2004).
- Efficient Synthesis Approach : A general method for synthesizing pyrazol-4(1H)-ones, closely related to the compound of interest, has been reported. This approach involves the reaction of 2-pyrazolin-5-ones with different chlorides (Eller et al., 2006).
- Novel Ligands Synthesis : Novel ligands based on 1H-pyrazole-3-carboxylic acids containing the triazole moiety have been synthesized, with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Biological and Pharmacological Applications
- Antioxidant and Anticancer Activities : 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, structurally related to the subject compound, have been synthesized and evaluated for their radical scavenging and anticancer activities (Cadena-Cruz et al., 2021).
- Applications in Multi-Component Synthesis : Bis(pyrazolyl)methanes, which include pyrazol-5-ols as key components, have shown a range of biological activities. They are also used as chelating agents for different metal ions (Sadeghpour & Olyaei, 2021).
Mechanism of Action
The mechanism of action of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its intended use. For example, azides are often used in bioconjugation reactions due to their ability to react with alkynes in the presence of a copper catalyst.
Safety and Hazards
properties
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLCVQGPFWZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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